2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Overview
Description
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (FB-IA) is a synthetic compound that has been found to possess a wide range of biological activities. It is a member of the indole acetic acid (IAA) family, which is a group of compounds that are known to have plant growth-promoting effects. FB-IA has been studied for its potential applications in the development of drugs, as well as its possible use in laboratory experiments.
Scientific Research Applications
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
This study investigated the hydrolysis and photolysis kinetics of a similar compound, Fubianezuofeng (FBEZF), in water .
Methods of Application or Experimental Procedures
The hydrolysis half-lives of FBEZF were determined at different pH levels, initial concentrations, and temperatures . The photolysis half-life of FBEZF at different initial concentrations was also studied .
Results or Outcomes
The degradation of FBEZF followed first-order kinetics, and the increase in pH and temperature can substantially accelerate the degradation . The hydrolysis Ea of FBEZF was 49.90 kJ mol −1, indicating that FBEZF belongs to medium hydrolysis .
Fluoroorganic Compounds Evaluation with Benchtop Fluorine-19 NMR
Specific Scientific Field
Summary of the Application
Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds . It helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F- F and 1H-19F coupling provides additional insight into structural effects .
Methods of Application or Experimental Procedures
With a dedicated Thermo Scientific™ picoSpin™ 80 19F nuclear magnetic resonance (NMR) spectrometer, spectral acquisition is as easy as proton NMR .
Results or Outcomes
The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity . The relatively small number of fluorine atoms yield fewer signals for easy spectral interpretation .
Fluorine in Pharmaceutical and Agrochemical Compounds
Specific Scientific Field
Pharmaceutical and Agrochemical Chemistry
Summary of the Application
Fluorine plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .
Methods of Application or Experimental Procedures
Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Results or Outcomes
About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Synthesis of Fluorinated Pyridines
Specific Scientific Field
Summary of the Application
The synthesis of fluorinated pyridines is of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Methods of Application or Experimental Procedures
Various methods for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Results or Outcomes
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECUWYFWKAGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379035 | |
Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid | |
CAS RN |
176204-51-6 | |
Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176204-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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